N-(1-金刚烷-1-基-乙基)-2-氯-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

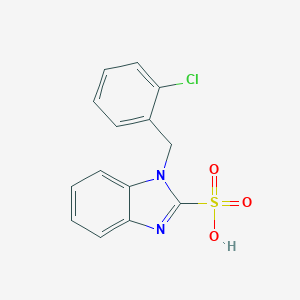

“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” is a chemical compound with the CAS Number: 141104-05-4 . It has a molecular weight of 255.79 . It is available in powder form .

Synthesis Analysis

The synthesis of adamantane-containing amines, such as “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide”, has been optimized using the Chan–Lam reaction . This involves reacting adamantane-containing amines and diamines with p-tolylboronic acid under specific conditions . The yield of the target products can reach up to 74% from the monoamines and 66% from the diamines .Molecular Structure Analysis

The molecular structure of “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” can be represented by the empirical formula C14H22ClNO . The InChI key for this compound is WKYMLOXQWMPBKY-UHFFFAOYSA-N .Chemical Reactions Analysis

The Chan–Lam reaction is a significant method for C sp 2–N bond formation, which is based on the copper (II)-catalyzed reaction of amines with arylboronic acids . This reaction is commonly performed between arylboronic acids or their analogues and primary aromatic amines .Physical And Chemical Properties Analysis

“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 512.8±19.0 °C at 760 mmHg, and a flash point of 315.4±6.5 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 6.13 .科学研究应用

Antiviral Activity

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide: derivatives have been studied for their potential antiviral activities. The adamantane moiety is a well-known pharmacophore in antiviral drugs, such as amantadine, which is used to treat influenza. Research has shown that derivatives of adamantane can inhibit the replication of various viruses, including the dengue virus . The compound’s ability to interfere with viral replication makes it a candidate for further research into treatments for dengue and potentially other viral infections.

Enzyme Inhibition

Compounds containing the adamantane structure have been found to be effective inhibitors of certain enzymes. For example, they have shown promise in inhibiting the human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids . This enzyme plays a role in various physiological processes, including inflammation and blood pressure regulation. Therefore, N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide could be valuable in the development of new therapeutic agents for hypertension and inflammatory diseases.

Antioxidant Properties

The adamantane derivatives are also being explored for their antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The structure of adamantane-containing compounds allows them to scavenge free radicals, thereby reducing oxidative damage .

Chemical Synthesis and Modification

In the field of synthetic chemistry, N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide serves as a building block for creating a variety of complex molecules. Its reactive sites enable it to undergo various chemical reactions, leading to the synthesis of new compounds with potential pharmacological activities .

安全和危害

作用机制

Target of Action

Adamantane derivatives, such as rimantadine, are known to have antiviral activity, particularly against influenza type a virus and tick-borne encephalitis virus . They suppress the early stage of specific replication from penetration of the virus into the cell to the initial DNA transcription .

Mode of Action

For instance, rimantadine, an adamantane derivative, is known to inhibit the early stage of viral replication .

Biochemical Pathways

It is known that adamantane derivatives can affect various biochemical pathways related to viral replication .

Pharmacokinetics

The pharmacokinetic properties of similar adamantane derivatives, such as rimantadine, have been studied .

Result of Action

For instance, rimantadine is known to inhibit the early stage of viral replication, thereby preventing the spread of the virus .

Action Environment

It is known that the efficacy of similar adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .

属性

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYMLOXQWMPBKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)

![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)

![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)

![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)

![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)

![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)